Sulfadimethoxine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

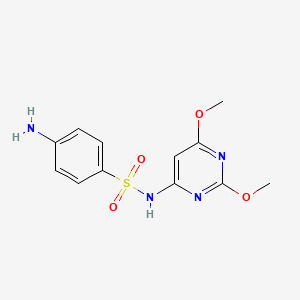

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023607 | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

122-11-2 | |

| Record name | Sulfadimethoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadimethoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadimethoxine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadimethoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadimethoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIMETHOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadimethoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanistic Research of Sulfadimethoxine

Elucidation of the Molecular Mechanism of Action

Sulfadimethoxine is a member of the sulfonamide class of antibiotics and its antibacterial activity stems from its ability to disrupt a critical metabolic pathway in susceptible microorganisms. patsnap.com The mechanism is characterized by its specific interference with the synthesis of folic acid, an essential nutrient for bacterial growth and replication. patsnap.com

The primary molecular target of this compound is the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). chemicalbook.com This enzyme plays a crucial role in the folic acid biosynthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate. nih.govnih.gov

This compound's efficacy is rooted in its structural similarity to PABA. nih.gov This resemblance allows the drug to act as a competitive antagonist, binding to the active site of the DHPS enzyme. patsnap.com By occupying the active site, this compound physically obstructs PABA from binding, thereby competitively inhibiting the enzyme's normal catalytic activity. patsnap.comnih.gov This action leads to the formation of a non-functional, dead-end pterin-sulfa adduct instead of the essential dihydropteroate. nih.gov

Table 1: Key Components in the Dihydropteroate Synthase Reaction

| Component | Role in Pathway | Interaction with this compound |

|---|---|---|

| Dihydropteroate Synthase (DHPS) | Enzyme | Target of inhibition |

| Para-aminobenzoic acid (PABA) | Natural Substrate | Competitively replaced by this compound |

| This compound | Competitive Inhibitor | Binds to the DHPS active site |

| 7,8-Dihydropteroate | Product | Synthesis is blocked |

The inhibition of DHPS creates a critical bottleneck in the folic acid (folate) synthesis pathway. patsnap.com With the production of dihydropteroate halted, bacteria are unable to synthesize the subsequent molecules in the pathway, namely dihydrofolic acid (DHF) and its biologically active form, tetrahydrofolic acid (THF). patsnap.com

This disruption is particularly effective against bacteria because, unlike mammals who obtain folate from their diet, these microorganisms must synthesize it de novo. nih.govbiomol.com The inability to produce tetrahydrofolate deprives the bacterial cell of a crucial coenzyme required for one-carbon transfer reactions, which are fundamental to the synthesis of several essential metabolites. nih.gov

The depletion of the tetrahydrofolate pool has profound downstream consequences, most notably on the synthesis of nucleic acids. chemicalbook.com Tetrahydrofolate derivatives are essential donors of one-carbon units in the biosynthesis of purines (adenine and guanine) and thymidine, which are the fundamental building blocks of DNA and RNA. patsnap.comnih.gov

Comparative Mechanistic Analyses with Other Sulfonamides

The fundamental mechanism of action—competitive inhibition of dihydropteroate synthase—is a shared characteristic of all sulfonamide antibiotics. nih.gov Drugs such as sulfamethoxazole (B1682508), sulfadiazine (B1682646), and sulfisoxazole (B1682709) all function by mimicking PABA and blocking the folate synthesis pathway at the same enzymatic step. biomol.comnih.gov Cross-resistance between different sulfonamides is common because a mutation in the DHPS enzyme that confers resistance to one sulfonamide will typically confer resistance to others. msdvetmanual.com

While the core molecular mechanism is identical, sulfonamides can differ in their pharmacokinetic properties, such as absorption, protein binding, and half-life, which influences their clinical application. chemicalbook.com For instance, this compound is known for being a long-acting sulfonamide due to its high degree of protein binding and slow renal clearance. patsnap.comchemicalbook.com

A key mechanistic distinction in the broader context of folate pathway inhibition is the combination of sulfonamides with diaminopyrimidines like trimethoprim (B1683648). This creates a "potentiated sulfonamide." While this compound and other sulfonamides block DHPS, trimethoprim inhibits a subsequent enzyme in the pathway, dihydrofolate reductase (DHFR). biomol.com This sequential blockade of two steps in the same metabolic pathway results in a synergistic and often bactericidal effect, which is a more powerful action than the bacteriostatic effect of a sulfonamide alone. msdvetmanual.com

Table 2: Mechanistic Comparison of Folate Pathway Inhibitors

| Compound | Class | Enzyme Target | Mechanism of Action | Effect |

|---|---|---|---|---|

| This compound | Sulfonamide | Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Bacteriostatic |

| Sulfamethoxazole | Sulfonamide | Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Bacteriostatic |

| Trimethoprim | Diaminopyrimidine | Dihydrofolate Reductase (DHFR) | Inhibition of DHF to THF conversion | Bacteriostatic |

| Sulfamethoxazole + Trimethoprim | Potentiated Sulfonamide | DHPS and DHFR | Sequential Blockade | Bactericidal (Synergistic) |

Pharmacokinetic and Pharmacodynamic Investigations of Sulfadimethoxine

Dispositional Dynamics

Tissue Distribution Patterns

The distribution of sulfadimethoxine varies among species, reflecting differences in physiological characteristics and metabolic capacities.

Distribution in Mammalian Tissues (e.g., Liver, Kidney, Muscle)

In mammalian species, this compound exhibits distinct tissue distribution profiles. In chickens, this compound concentrations were analyzed in various tissues, including serum, heart, liver, spleen, kidney, fat, breast muscle, thigh muscle, skin, gizzard, and brain, over a period of 24 to 144 hours following administration. The compound demonstrated an accumulative behavior in the serum of chickens. researchgate.net

For pigs, studies have indicated that the highest concentrations of this compound are found in the plasma. Concentrations in muscle, liver, and kidney tissues typically range from one-third to the levels observed in plasma. researchgate.net More broadly, for sulfonamides, concentrations in the kidneys can exceed those in plasma, while levels in the skin, liver, and lungs are only slightly lower than plasma concentrations. Muscle and bone tissues generally contain approximately 50% of the plasma concentrations, and adipose tissue shows low concentrations. msdvetmanual.com

In horses, this compound, often administered in combination with ormetoprim (B1677490), distributes effectively into peritoneal fluid, cerebrospinal fluid (CSF), synovial fluid, and urine. ymaws.com Specifically, this compound concentrations in these fluids were found to be 25% to 30% of the concurrent serum concentration. After a 4-day dosing regimen in mares, this compound levels in CSF were measured at 2.7% of serum concentrations. ymaws.com

Table 1: General Sulfonamide Distribution in Mammalian Tissues Relative to Plasma

| Tissue Type | Relative Concentration (approx.) | Source |

| Kidney | > Plasma | msdvetmanual.com |

| Skin, Liver, Lungs | Slightly < Plasma | msdvetmanual.com |

| Muscle, Bone | ~50% of Plasma | msdvetmanual.com |

| Adipose Tissue | Low | msdvetmanual.com |

Distribution in Aquatic Animal Tissues (e.g., Bile, Muscle, Gills)

This compound's distribution in aquatic animals shows a tendency for accumulation in certain organs, particularly those involved in excretion. In rainbow trout (Oncorhynchus mykiss), the highest levels of this compound equivalents were found in the bile, followed by the intestine, liver, blood, skin, kidney, spleen and gills, muscle, and fat, respectively. researchgate.netnih.gov This distribution pattern in rainbow trout was noted to be more extensive than in mammals but less pronounced than in lobsters or catfish. nih.gov

In channel catfish (Ictalurus punctatus), this compound initially reaches its highest concentrations in muscle tissue immediately after administration. However, within 48 to 96 hours post-administration, the highest concentrations shift to the bile. ymaws.com For the lobster (Homarus americanus), this compound is excreted slowly. At early time points (e.g., 4 hours), the muscle, shell, and hemolymph contained the largest fraction of the administered dose. After two weeks, approximately 9.5% of the radiolabel remained in the animal, with the hepatopancreas and digestive tract holding the greatest concentrations. nih.gov Studies in olive flounder (Paralichthys olivaceus) have also focused on determining this compound concentrations in plasma and liver. researchgate.net

Table 2: this compound Distribution in Aquatic Animal Tissues

| Species | Tissue with Highest Concentration (Early) | Tissue with Highest Concentration (Later) | Other Tissues (Descending Order) | Source |

| Rainbow Trout | Bile | Bile | Intestine, Liver, Blood, Skin, Kidney, Spleen, Gill, Muscle, Fat | researchgate.netnih.gov |

| Channel Catfish | Muscle | Bile (48-96h) | Not specified (muscle initially high) | ymaws.com |

| Lobster | Muscle, Shell, Hemolymph | Hepatopancreas, Digestive Tract (2 weeks) | Not specified (muscle, shell, hemolymph early) | nih.gov |

| Olive Flounder | Not specified | Not specified | Plasma, Liver (concentrations determined) | researchgate.net |

Metabolic Pathways and Metabolite Identification

The biotransformation of this compound primarily involves acetylation, a common metabolic pathway for sulfonamides.

N4-Acetylation and Deacetylation Mechanisms

Sulfonamides, including this compound, undergo acetylation at their N4-position. This process is catalyzed by the enzyme system N-acetyltransferase in conjunction with acetylcoenzyme A. karger.com Importantly, acetylation and deacetylation reactions occur simultaneously within an organism, suggesting a dynamic equilibrium. karger.com The extent and rate of deacetylation are influenced by the specific structure of the sulfonamide, particularly its N1-substituent, and exhibit species-dependent variations. karger.com

In pigs, this compound is almost exclusively metabolized to its N4-acetyl derivative. researchgate.net Furthermore, deacetylation of N4-acetylthis compound (N4-SDM) has been observed, which supports the concept of an acetylation-deacetylation equilibrium influencing the drug's metabolic clearance. researchgate.net A decrease in plasma protein binding of this compound has been shown to increase its metabolic clearance through acetylation. researchgate.net

For fish, N4-acetylation is recognized as the predominant metabolic pathway. The N4-acetylated this compound (N4-A-SDM) metabolite is found in high concentrations within both plasma and various tissues. researchgate.net Analysis of biliary this compound in fish revealed the presence of the parent compound, N-acetylated this compound, an unidentified polar metabolite, and what appears to be a sulfate (B86663) conjugate. nih.gov In contrast, human metabolism of this compound is characterized by low rates of both acetylation and deacetylation. karger.com

Biotransformation by Hepatocyte Cultures

Primary cultures of hepatocytes serve as valuable in vitro models for investigating drug biotransformation. Studies utilizing monolayer cultures of pig hepatocytes have demonstrated that incubation with this compound leads to the formation of its corresponding N4-acetylsulfonamide. researchgate.netnih.gov Conversely, when acetylsulfonamides were added to these hepatocyte cultures, deacetylation was observed, indicating the reversibility of the acetylation process within these cells. researchgate.netnih.gov The degree to which acetylation and deacetylation occurred was found to be dependent on the molecular structure of the specific drug being studied. nih.gov

Sandwich-cultured hepatocytes (SCH) are particularly useful for exploring hepatobiliary drug disposition and metabolism. This model maintains functional integrity and polarized expression of transporters, closely mimicking in vivo conditions, which provides a significant advantage for simultaneous studies of transport and metabolism. researchgate.net Hepatocytes in suspension also offer a suitable option for studying drug metabolism and transport due to their ease of preparation and high yield. researchgate.net

Elimination Kinetics and Routes of Excretion

The elimination kinetics and routes of excretion for this compound vary by species, reflecting diverse physiological mechanisms.

In rainbow trout, this compound exhibits a terminal half-life of 35.2 hours following multiple dose administration. researchgate.net Mass balance studies in this species indicated that branchial (gill) excretion played a minor role, accounting for approximately 0.6 ± 0.24% of the dose over 25 hours, while urinary excretion contributed about 5.46 ± 2.24% over 24 hours. researchgate.net Both the parent compound (this compound) and its N4-acetylated metabolite (N4-A-SDM) were identified as major constituents in the branchial and urinary elimination routes, respectively. researchgate.net

For pigs, this compound has an elimination half-life of 13 hours. researchgate.net Acetylation is considered the primary elimination route in this species, and the extent of plasma protein binding significantly influences the drug's elimination. researchgate.net Renal clearance of this compound in pigs is also notably affected by urinary pH. researchgate.net Following intravenous administration, 51.9% of the administered dose was recovered in the urine within 72 hours, with this compound accounting for one-quarter and N4-acetylthis compound (N4-SDM) for three-quarters of the excreted amount. researchgate.net

In hybrid striped bass (Morone chrysops x Morone saxitalis), the elimination half-lives for this compound differ based on the administration route: 26 hours after intraperitoneal (i.p.) administration and 10.5 hours after oral administration. nih.gov Lobsters exhibit slow excretion of this compound, with a terminal half-life of 76.7 hours. After two weeks, approximately 9.5% of the radiolabel remained in the animal. nih.gov

Generally, sulfonamides are primarily excreted via the urine, with glomerular filtration, active tubular secretion, and tubular reabsorption being the main processes involved. msdvetmanual.com Minor routes of excretion include bile, feces, milk, tears, and sweat. msdvetmanual.com Urinary pH plays a role in influencing the proportion of sulfonamide reabsorbed. msdvetmanual.com In humans, this compound has a half-life of 34.6 ± 10.4 hours, with a renal clearance value of 10.87 ± 10.44 ml/min. nih.gov

Table 3: Elimination Half-Lives of this compound Across Species

| Species | Administration Route | Elimination Half-Life (h) | Source |

| Rainbow Trout | Multiple Dose | 35.2 | researchgate.net |

| Pigs | Oral | 13 | researchgate.net |

| Hybrid Striped Bass | Intraperitoneal | 26 | nih.gov |

| Hybrid Striped Bass | Oral | 10.5 | nih.gov |

| Lobster | Intrapericardial | 76.7 | nih.gov |

| Humans | Not specified | 34.6 ± 10.4 | nih.gov |

Renal Elimination

Renal elimination plays a significant role in the clearance of this compound and its metabolites from the body across various species. In mammals, specifically dogs, this compound and its N4-acetylated metabolite (N4-A-SDM) are primarily excreted in the urine. wikipedia.orgresearchgate.netmims.com Studies in beagle dogs have demonstrated that N4-A-SDM undergoes active tubular transport in the renal tubules, contributing to its excretion. mims.com This active transport system exhibits saturable kinetics, meaning that at higher concentrations, the transport mechanism can become saturated. mims.com

Pharmacodynamic Correlates of Antimicrobial Efficacy

This compound's antimicrobial efficacy is directly linked to its pharmacodynamic properties, specifically its interference with crucial bacterial metabolic pathways. As a sulfonamide antibiotic, this compound exhibits broad-spectrum antibacterial activity. guidetopharmacology.org

The core mechanism of action for this compound involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). guidetopharmacology.orgwikipedia.orgresearchgate.netciteab.comnih.govlabsolu.ca This enzyme is vital for the synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid (PABA) in bacteria. guidetopharmacology.orgwikipedia.orgresearchgate.netciteab.comnih.gov Folic acid is an essential nutrient for bacteria, as it is a precursor required for the synthesis of nucleotides, which are the fundamental building blocks of DNA and RNA. guidetopharmacology.orgnih.gov By mimicking the structure of PABA, this compound competitively binds to the active site of DHPS, thereby preventing PABA from being utilized and halting the production of dihydropteroate, a necessary precursor in the folic acid synthesis pathway. guidetopharmacology.orgwikipedia.orgresearchgate.netnih.gov This disruption ultimately impedes bacterial DNA replication and cell division. guidetopharmacology.orgnih.gov

Bacteriostatic Effects on Pathogen Growth

This compound exerts a bacteriostatic effect on pathogen growth, meaning it inhibits the multiplication and growth of bacteria rather than directly killing them. wikipedia.orgresearchgate.netnih.gov This mode of action is particularly effective against rapidly dividing bacterial cells, where the demand for folic acid and subsequent DNA synthesis is high. wikipedia.orgnih.gov Consequently, the successful eradication of an infection when treated with this compound often relies on the host's intact immune response to clear the inhibited pathogens. wikipedia.org

The antimicrobial activity of this compound against various bacterial pathogens is quantified through Minimum Inhibitory Concentration (MIC) values. These values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. metabolomicsworkbench.orguni.lu

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Select Pathogens

| Pathogen/Isolate | MIC Value (µg/ml) | Reference | Notes |

| Clostridium spiroforme (rabbit isolates) | MIC90 = 256 | jkchemical.com | MIC90: concentration inhibiting 90% of isolates |

| Moraxella bovoculi (keratoconjunctivitis in cows) | MIC50 = ≤256 | jkchemical.com | MIC50: concentration inhibiting 50% of isolates |

| Streptococcus spp. (tilapia, in combination with Ormetoprim 19:1) | 0.152/0.008 – 4.75/0.25 | metabolomicsworkbench.org | Range for this compound/Ormetoprim |

| Vibrio spp. (penaied shrimp, in combination with Ormetoprim 19:1) | 0.152/0.008 – >152/8 | metabolomicsworkbench.org | Range for this compound/Ormetoprim |

| E. coli (poultry isolates) | Average MIC values determined by tube dilution method | Specific values vary by study |

Concentration-Dependent vs. Time-Dependent Activity Studies

This compound is generally characterized as a time-dependent antibiotic. wikipedia.org This classification implies that its antimicrobial efficacy is primarily determined by the duration for which the drug concentration at the site of infection remains above the Minimum Inhibitory Concentration (T>MIC), rather than by the peak concentration achieved (Cmax). wikipedia.org This pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial for optimizing dosing regimens to ensure sustained therapeutic levels. Even when this compound is potentiated through combination with other antimicrobials like trimethoprim (B1683648) or ormetoprim, which can render the combination bactericidal, the underlying time-dependent nature of the sulfonamide component in terms of its antibacterial efficacy persists.

Antimicrobial Resistance Research in Relation to Sulfadimethoxine

Epidemiology and Surveillance of Sulfadimethoxine Resistance

Dynamics of Resistance Emergence and Spread

The emergence and spread of resistance to this compound primarily occur through two distinct mechanisms in bacterial strains. patsnap.comchem960.comwikipedia.org

Firstly, bacteria can develop resistance through mutations in the chromosomal folP gene , which encodes the dihydropteroate (B1496061) synthase (DHPS) enzyme. nih.govpatsnap.comchem960.comwikipedia.org These mutations lead to amino acid substitutions within the enzyme's active site, reducing its binding affinity for this compound while largely retaining its ability to bind to its natural substrate, PABA. patsnap.comchem960.com This alteration increases the Michaelis constant (KM) for sulfonamides, thereby conferring resistance. patsnap.com

Secondly, and more commonly, resistance is mediated by the acquisition of foreign, highly sequence-divergent genes known as sul genes (e.g., sul1, sul2, sul3, and sul4). patsnap.comchem960.comwikipedia.orgtandfonline.comrupahealth.com These sul genes encode for alternative DHPS enzymes (often referred to as Sul enzymes) that are intrinsically insensitive to sulfonamides. patsnap.comchem960.comwikipedia.orgtandfonline.com Structural modifications, particularly in the PABA-interaction region of these Sul enzymes, allow them to discriminate against sulfonamides while maintaining efficient PABA binding. patsnap.com A critical phenylalanine-glycine sequence in the active site of Sul enzymes is essential for this broad resistance. patsnap.com

The spread of these resistance mechanisms is exacerbated by horizontal gene transfer (HGT) , where sul genes are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. chem960.comwikipedia.orgtandfonline.comresearchgate.net This mobility facilitates the rapid dissemination of resistance genes between different bacterial species, even across vast evolutionary distances. chem960.comwikipedia.orgtandfonline.com

The widespread use of this compound, particularly in veterinary medicine and aquaculture, contributes significantly to the selection pressure driving the emergence and spread of resistant bacterial strains. patsnap.compatsnap.comasm.org Studies have reported antibiotic residues and resistance in farmed species, feral fish, water columns, and sediments. patsnap.com Environmental reservoirs, such as municipal wastewater treatment plants, agricultural runoff, and hospital effluents, are recognized as major sources for the release of antibiotic-resistant bacteria (ARB) and antibiotic resistance genes (ARGs) into aquatic environments, further promoting their dissemination. rupahealth.comacs.orgnih.gov

Strategies to Mitigate this compound Resistance

Addressing this compound resistance requires multifaceted strategies, including optimized therapeutic approaches and the development of novel antimicrobial agents.

Combination Therapy Approaches

A primary strategy to enhance the efficacy of this compound and mitigate resistance is its use in combination therapy . This compound is frequently combined with ormetoprim (B1677490), a diaminopyrimidine. nih.govwikipedia.org This combination is often referred to as a "potentiated sulfonamide" due to its increased antimicrobial activity. nih.govwikipedia.org

The rationale behind this combination lies in their synergistic mechanism of action. While this compound inhibits dihydropteroate synthase (DHPS) in the initial steps of the folic acid synthesis pathway, ormetoprim (like trimethoprim) inhibits dihydrofolate reductase (DHFR), an enzyme further along the same pathway. nih.govwikipedia.org By blocking two sequential steps in the essential folate synthesis pathway, the combination creates a more potent antibacterial effect, making it more difficult for bacteria to develop resistance to both drugs simultaneously. nih.gov This dual inhibition effectively depletes bacterial tetrahydrofolate, which is vital for the synthesis of nucleic acids and proteins. patsnap.com

Table 1: Mechanism of Action in this compound-Ormetoprim Combination Therapy

| Compound | Target Enzyme | Role in Folic Acid Synthesis Pathway | Effect on Bacteria |

| This compound | Dihydropteroate Synthase (DHPS) | Catalyzes PABA to dihydropteroate | Inhibits initial folate synthesis, bacteriostatic |

| Ormetoprim | Dihydrofolate Reductase (DHFR) | Reduces dihydrofolate to tetrahydrofolate | Inhibits later folate synthesis, bacteriostatic |

Novel Drug Development Against Resistance Mechanisms

Research efforts are continuously being invested in developing novel antimicrobial agents and strategies to overcome existing sulfonamide resistance. A key area of focus involves the design of non-sulfa dihydropteroate synthase (DHPS) inhibitors . nih.govpatsnap.comtandfonline.com These new compounds aim to target the DHPS enzyme but with chemical structures distinct from traditional sulfonamides, particularly by binding to different sites (e.g., the pterin (B48896) site) within the enzyme. nih.govtandfonline.com This approach seeks to bypass the resistance mechanisms that have evolved against sulfonamides, such as mutations in the folP gene or the presence of sul genes, which primarily affect sulfonamide binding. nih.govpatsnap.com

Another promising strategy is the development of dual inhibitors that can simultaneously target both DHPS and dihydrofolate reductase (DHFR). acs.org By combining the inhibitory activities against these two critical enzymes in the folate synthesis pathway into a single molecule, such compounds could offer enhanced potency and a reduced likelihood of resistance emergence compared to single-target drugs. For instance, studies have explored N-sulfonamide 2-pyridone derivatives as potential dual DHPS/DHFR inhibitors, with some compounds showing potent inhibitory activity against both enzymes. acs.org

Furthermore, a detailed understanding of the molecular basis of sul-mediated drug resistance is crucial for guiding future drug design. springernature.comnih.gov By elucidating how Sul enzymes discriminate against sulfonamides, researchers can potentially modify existing sulfonamides or design entirely new chemical entities that are less susceptible to the resistance conferred by these alternative DHPS enzymes. springernature.comnih.gov This ongoing research aims to revitalize the utility of the sulfonamide class by developing new agents that are less prone to the prevalent resistance mechanisms. wikipedia.orgnih.gov

Toxicological and Ecotoxicological Studies of Sulfadimethoxine

Toxicological Profile Research

Research into the toxicological profile of sulfadimethoxine has explored its effects on various physiological systems, often in comparison with other sulfonamides. These studies aim to elucidate the mechanisms underlying observed adverse effects.

Investigating Blood Dyscrasias and Bone Marrow Suppression

This compound, alongside other sulfonamide antimicrobials such as sulfamethoxazole (B1682508) and sulfadiazine (B1682646), has been associated with idiosyncratic syndromes in canines. These syndromes can manifest as blood dyscrasias, including neutropenia, thrombocytopenia, and hemolytic anemia, which may stem from bone marrow suppression. patsnap.comamazonaws.comnih.gov The pathogenesis of sulfadiazine-induced aplastic anemia in dogs is thought to be immune-mediated, distinct from folate deficiency. amazonaws.com Drug-induced pancytopenia, a reduction in all types of blood cells, is a recognized but less frequently reported adverse effect associated with the use of trimethoprim (B1683648)/sulfamethoxazole (which contains sulfamethoxazole). nih.gov In cases of sulfadiazine-induced aplastic anemia in dogs, recovery typically occurs within approximately two weeks following the discontinuation of the drug, with the bone marrow being replaced by adipose tissue. amazonaws.com

Pathogenesis of Crystalluria and Renal Impairment

Crystalluria, characterized by the formation of crystals in the urine, is a potential toxicological concern with this compound, particularly if adequate hydration is not maintained. patsnap.com Sulfonamides, including sulfamethoxazole, can lead to crystal-induced acute renal failure due to their deposition within the renal tubules. journalhss.comdovepress.com This precipitation is more likely to occur when urine pH drops to 5.5 or lower, as these compounds are weak acids and exhibit reduced solubility in acidic conditions. journalhss.comdovepress.com Specifically, the metabolite N-acetyl-sulfamethoxazole (NASM) has been observed to form crystalline structures in acidic urine, potentially contributing to acute kidney injury (AKI). unmc.edu Factors increasing the risk of NASM crystal formation include hypovolemia, hypoalbuminemia, acidic urine, and high concentrations of the drug and its metabolite in urine, as well as pre-existing chronic kidney disease. unmc.edu The underlying mechanism involves the supersaturation of urine, either due to dehydration or excessive concentrations of crystal-forming substances, leading to crystallization within the renal tubules. These deposited crystals can then cause direct and indirect cytotoxicity, trigger inflammation, and potentially result in renal fibrosis. nih.gov Strategies to prevent crystalluria include ensuring high urine output and alkalinization of the urine. dovepress.com

Hepatic Stress Responses

As part of the broader class of sulfonamides, this compound has been implicated in hepatic stress responses. In dogs, sulfonamides, including this compound, sulfamethoxazole, and sulfadiazine, can induce hepatopathy, which may present as cholestasis or necrosis, as part of an idiosyncratic syndrome. nih.gov Detailed research findings focusing solely on the specific mechanisms of hepatic stress responses induced by this compound alone are less extensively documented in the provided literature, with most observations reported as a class effect.

Immunological and Hypersensitivity Reactions

Sulfonamide antimicrobials, including this compound, sulfamethoxazole, and sulfadiazine, are recognized for their potential to elicit various immunological and hypersensitivity reactions. patsnap.comnih.govnih.govnih.gov These reactions can range from immediate IgE-mediated responses, such as anaphylaxis, to antibody-mediated reactions like thrombocytopenia, neutropenia, or hemolytic anemia. msdmanuals.commdpi.com T-cell-mediated responses can also occur, leading to skin rashes and severe cutaneous adverse reactions, including Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS). nih.govnih.govmsdmanuals.commdpi.com The pathogenesis of these reactions may involve a T-cell-mediated response to proteins that have been haptenated by oxidative sulfonamide metabolites. nih.gov Studies on sulfamethoxazole have shown that its reactive metabolites can induce lymphocyte toxicity and generate reactive oxygen species (ROS), contributing to cellular damage and allergic responses. uwo.ca Patients who have experienced sulfonamide hypersensitivity have demonstrated higher levels of cell death and ROS accumulation when exposed to these reactive metabolites. uwo.ca

Comparative Toxicological Assessments with Other Sulfonamides

Comparative toxicological studies have been conducted to assess this compound alongside other sulfonamides. For instance, research has compared the toxicological, chemotherapeutic, and pharmacokinetic profiles of this compound, sulfadiazine, and sulfamethoxypyridazine (B1681782) in both animals and humans. nih.gov Sulfadiazine (SDZ) has been suggested to exhibit lower toxicity in animal studies when compared to other sulfonamides. nih.gov It is noteworthy that a specific clinical syndrome of idiosyncratic toxicity in dogs, encompassing fever, arthropathy, blood dyscrasias, hepatopathy, skin eruptions, uveitis, and keratoconjunctivitis sicca, is shared exclusively among antimicrobial sulfonamides like sulfamethoxazole, sulfadiazine, and this compound. nih.gov Furthermore, cross-reactivity is generally considered improbable between antimicrobial sulfonamides and non-antimicrobial sulfonamide-containing drugs (e.g., acetazolamide, furosemide), as these agents possess different underlying chemical structures despite sharing a sulfonamide moiety. nih.govnih.govmsdmanuals.com

Ecotoxicological Impact Assessments

Ecotoxicological assessments of this compound have focused on its environmental impact, particularly within aquatic ecosystems. This compound has been classified as moderately toxic to the green algae Chlorella vulgaris, with an EC50 of 4.24 mg/L in freshwater and 11.2 mg/L in saltwater. researchopenworld.com Studies evaluating its toxic effects on brine shrimp (Artemia) at different life stages (nauplii and cysts) and various concentrations (75–1200 mg/L) have demonstrated high sensitivity in the organisms and observed bioaccumulation, indicating potential implications for the food chain. researchgate.net

Sulfonamides, including this compound, are known to enter the environment through diverse pathways, such as industrial and agricultural wastewater, and are not completely removed by conventional water treatment processes. researchgate.netnih.gov Consequently, residues of sulfonamides have been reported globally in various water environments, including surface water, groundwater, drinking water, and seawater. nih.gov Importantly, sulfonamide metabolites can retain their biological activity in aquatic environments and may form other compounds under specific conditions. nih.gov

Mixture toxicity studies involving this compound with other sulfonamides, such as sulfamethoxazole and sulfamerazine, have revealed synergistic effects on the growth inhibition of Lemna minor (duckweed) in certain combinations. researchgate.net Furthermore, an algistatic effect was observed for this compound on Phaeodactylum tricornutum, while other sulfonamides like sulfamethazine, sulfamethoxazole, and sulfadiazine demonstrated an algicidal effect on this alga. unipd.it The presence of antibiotics in aquatic environments, including sulfonamides, can contribute to the development of antimicrobial resistance in aquatic pathogens, exert direct toxicity on microflora and microfauna, and pose potential risks to human health through the consumption of contaminated benthic fauna. researchopenworld.com In soil environments, sulfonamides generally exhibit weak adsorption compared to other antibiotic classes like tetracyclines, suggesting higher mobility and potential for leaching. mdpi.com

Table 1: Ecotoxicological Data for this compound on Aquatic Organisms

| Organism | Endpoint | Concentration (EC50) | Water Type | Reference |

| Chlorella vulgaris | EC50 | 4.24 mg/L | Freshwater | researchopenworld.com |

| Chlorella vulgaris | EC50 | 11.2 mg/L | Saltwater | researchopenworld.com |

| Artemia (nauplii) | Toxicity | 75–1200 mg/L | Not specified | researchgate.net |

| Artemia (cysts) | Toxicity | 75–1200 mg/L | Not specified | researchgate.net |

| Phaeodactylum tricornutum | Algistatic effect | Not specified | Saltwater | unipd.it |

Table 2: Comparative Ecotoxicological Effects of Sulfonamides on Phaeodactylum tricornutum

| Sulfonamide | Effect on Phaeodactylum tricornutum | Reference |

| This compound | Algistatic effect | unipd.it |

| Sulfamethazine | Algicidal effect | unipd.it |

| Sulfamethoxazole | Algicidal effect | unipd.it |

| Sulfadiazine | Algicidal effect | unipd.it |

Uptake and Fate in Terrestrial Plants

This compound can be absorbed by terrestrial plants, primarily from soil contaminated with veterinary antibiotics, such as those amended with manure researchgate.netmdpi.com. Studies have shown that the concentration of this compound in plant tissues is directly correlated with the concentration of the antibiotic in the applied manure researchgate.netmdpi.com. The uptake efficiency and accumulation levels can vary significantly depending on the plant species and the specific tissue analyzed researchgate.netmdpi.com.

Research indicates that this compound concentrations in plant tissues can range from 0.1 to 1.2 mg kg⁻¹ on a dry weight basis researchgate.netmdpi.com. Among various crop types, carrot and lettuce have demonstrated the highest accumulation of this compound in their tissues, followed by pepper researchgate.netmdpi.com. While this compound can accumulate in soils, typically at concentrations below 1 µg kg⁻¹, and is found in reclaimed wastewater at ng L⁻¹ levels, its relatively low adsorption to soil particles suggests a propensity for migration into plants mdpi.comcabidigitallibrary.org.

Translocation to Root, Leafy, and Fruit Tissues

Once absorbed by plants, this compound undergoes translocation to various plant parts, including roots, leaves, and fruits. Generally, a higher accumulation of veterinary antibiotics, including this compound, is observed in plant roots compared to their aerial parts (leaves and fruits) mdpi.com.

A study evaluating the uptake and fate of this compound in lettuce (Lactuca sativa L.), carrot (Daucus carota), and pepper (Capsicum annum) grown in manure-amended soil revealed that all three plant types took up the antibiotic researchgate.netmdpi.com. The concentration of this compound extracted from the tissues of lettuce, carrot, and pepper was approximately 0.2%, 0.4%, and 0.1%, respectively, of the total amount applied to the soil through manure mdpi.com.

Further research on tomato plants irrigated with reclaimed wastewater demonstrated the translocation of this compound (SDM) to different tissues. The bioconcentration factor (BCF), which describes the rate of antibiotic uptake from soil by plants, for SDM in tomato was found to range from negligible values up to 8.42 in roots, 8.48 in leaves, and 3.97 in fruits in one study year mdpi.com. Additionally, this compound exhibited a high translocation factor (TF > 26) from the root to the leaves in a particular year, although this factor was observed to decrease in a subsequent year mdpi.com.

Table 1: this compound Uptake and Translocation in Terrestrial Plants

| Plant Species | Tissue Type | Concentration Range (mg kg⁻¹ dry weight) | % of Applied SDZ Extracted (approx.) | Bioconcentration Factor (BCF) (Root/Leaf/Fruit) | Translocation Factor (TF) (Root to Leaf) |

| Lettuce | Whole Plant | 0.1 - 1.2 researchgate.netmdpi.com | 0.2% mdpi.com | Not specified | Not specified |

| Carrot | Whole Plant | 0.1 - 1.2 researchgate.netmdpi.com | 0.4% mdpi.com | Not specified | Not specified |

| Pepper | Whole Plant | 0.1 - 1.2 researchgate.netmdpi.com | 0.1% mdpi.com | Not specified | Not specified |

| Tomato | Root | Not specified | Not specified | Up to 8.42 mdpi.com | Not applicable |

| Tomato | Leaves | Not specified | Not specified | Up to 8.48 mdpi.com | > 26 (in some years) mdpi.com |

| Tomato | Fruit | Not specified | Not specified | Up to 3.97 mdpi.com | Not applicable |

Induction of Plant Detoxification Enzymes (e.g., NADPH P450 Reductase, Glutathione-S-Transferase)

Exposure to this compound can trigger the induction of plant detoxification enzymes, indicating the activation of metabolic pathways to mitigate potential stress researchgate.netmdpi.comresearchgate.net. These enzymes play critical roles in the plant's defense mechanisms against xenobiotics, including veterinary antibiotics mdpi.comresearchgate.net.

Specifically, an increase in the activity of NADPH P450 reductase (CPR) has been observed with rising concentrations of this compound researchgate.netmdpi.com. CPR is a Phase I detoxification enzyme that catalyzes the one-electron reduction of various drugs and foreign compounds within the plant mdpi.comresearchgate.net. The response of CPR activity can vary depending on the plant species, the specific tissue under investigation, and the concentration of the antibiotic mdpi.com.

Similarly, a gradual increase in Glutathione-S-Transferase (GST) activity has been noted in plants grown in soil-manure mixtures containing increasing concentrations of this compound mdpi.com. GST is a key Phase II detoxification enzyme responsible for conjugating xenobiotics with glutathione, thereby facilitating their detoxification and elimination mdpi.comresearchgate.netmdpi.com. The induction of both NADPH P450 reductase and Glutathione-S-Transferase signifies the plant's attempt to detoxify this compound researchgate.netmdpi.com. These enzymatic responses are integral to controlling inflammation, maintaining cellular redox status, and counteracting cytotoxicity under the stress imposed by veterinary antibiotics mdpi.comresearchgate.net.

Aquatic Organism Ecotoxicity (e.g., Algae, Crustaceans)

Sulfonamides, including this compound, are frequently detected in aquatic environments and are recognized for posing ecological risks due to their widespread use and environmental persistence nih.govnih.gov. These compounds have the potential to induce genotoxicity and histopathological changes in various aquatic organisms nih.govresearchgate.net.

Ecotoxicity bioassays consistently demonstrate that algae are generally the most susceptible aquatic organisms to sulfonamide antibiotics, followed by crustaceans and then fish nih.govnih.govresearchgate.net.

For algae , this compound (SDM) has been categorized as moderately toxic. A study reported an EC₅₀ (half maximal effective concentration) of 4.24 mg/L for the green algae Chlorella vulgaris in freshwater conditions. This toxicity was observed to be lower in saltwater, with an EC₅₀ of 11.2 mg/L researchopenworld.com. Broader research on sulfonamides indicates that nearly all compounds within this class can exert toxic effects on algae, with EC₅₀ values typically ranging from 1.54 to 32.25 mg/L nih.gov. The susceptibility of algae is particularly significant because they form the foundational base of aquatic food chains as primary producers; thus, any reduction in their population can directly disrupt the balance of the entire aquatic ecosystem nih.gov.

Regarding crustaceans , while they are generally less susceptible than algae, they are still vulnerable to the ecotoxicological effects of sulfonamides. For instance, investigations into the chronic and acute toxicity of sulfadiazine, another sulfonamide, on the crustacean Daphnia magna determined an LC₅₀ (lethal concentration 50%) of 1.884 mg/L researchopenworld.com. This highlights the potential for sulfonamides to impact crustacean populations in contaminated aquatic environments.

Table 2: Ecotoxicity of this compound to Aquatic Organisms

| Organism Type | Species | Endpoint | Value (mg/L) | Environment | Source |

| Algae | Chlorella vulgaris (green algae) | EC₅₀ | 4.24 | Freshwater | researchopenworld.com |

| Algae | Chlorella vulgaris (green algae) | EC₅₀ | 11.2 | Saltwater | researchopenworld.com |

Analytical Methodologies for Sulfadimethoxine Detection and Quantification

Method Development and Validation for Diverse Matrices

Method development and validation are fundamental steps to ensure the reliability and suitability of an analytical procedure for its intended purpose. This involves optimizing parameters to achieve desired performance characteristics such as linearity, accuracy, precision, and limits of detection and quantification across various sample types.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely utilized technique for the determination of sulfadimethoxine due to its cost-effectiveness and versatility. This method relies on the separation of this compound from other matrix components on a chromatographic column, followed by its detection based on its characteristic UV absorption.

Method development often involves optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve optimal separation and sensitivity. For instance, a stability-indicating RP-HPLC method for this compound sodium in oral liquid dosage forms utilized an ODS column (250×4.6 mm i.d., 5 μm) with an isocratic mobile phase of water:acetonitrile (B52724):triethylamine (700:299:1, v/v/v) adjusted to pH 5.7 ± 0.05 with 0.2N acetic acid, and detection at 254 nm. This method demonstrated average recoveries between 98.8% and 101.7% with relative standard deviations (%RSD) less than 1.1%, indicating high accuracy and precision. nih.gov

Another LC-UV method developed for sulfonamides, including this compound, in fish muscle and shrimp, used sulfapyridine (B1682706) as an internal standard. nih.govresearchgate.net This method was validated according to Brazilian Regulation 24/2009 (equivalent to European Union Decision 2002/657/EC). For fish muscle, the decision limit (CCα) for this compound was determined at 7.46 µg/kg, and the detection capability (CCβ) was 9.39 µg/kg. For shrimp, the CCα was 4.46 µg/kg and CCβ was 5.24 µg/kg. nih.govresearchgate.net

Table 1: HPLC-UV Method Validation Parameters for this compound in Fish Muscle and Shrimp

| Matrix | Parameter | Value (µg/kg) | Citation |

| Fish Muscle | CCα | 7.46 | nih.govresearchgate.net |

| Fish Muscle | CCβ | 9.39 | nih.govresearchgate.net |

| Shrimp | CCα | 4.46 | nih.govresearchgate.net |

| Shrimp | CCβ | 5.24 | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique frequently employed for the quantification of this compound, especially in complex matrices where high selectivity is required. LC-MS/MS offers superior specificity through tandem mass spectrometry, allowing for the identification and quantification of analytes by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM).

A validated LC-MS/MS method was developed for the determination of ten sulfonamide antibiotic residues, including this compound, in raw shrimp meat. The extraction involved homogenizing the sample in acetonitrile, followed by analysis using an ODS-EP 5 micron, 100×2.1mm column with a mobile phase consisting of 0.1% formic acid (A) and acetonitrile (B) in gradient mode, operating in positive ion MRM mode. journalofchemistry.orgjournalofchemistry.org

Table 2: LC-MS/MS LLOQ and Accuracy for this compound in Bovine Matrices

| Matrix | Analyte | LLOQ (ng/mL or ng/g) | Overall Accuracy (%) | Citation |

| Plasma | This compound | 2 ng/mL | 104 | nih.gov |

| Plasma | AcSDM | 2 ng/mL | 95 | nih.gov |

| Urine | This compound | 100 ng/mL | 100 | nih.gov |

| Urine | AcSDM | 100 ng/mL | 106 | nih.gov |

| Oral Fluid | This compound | 5 ng/mL | 103 | nih.gov |

| Oral Fluid | AcSDM | 5 ng/mL | 103 | nih.gov |

| Kidney | This compound | 10 ng/g | 101 | nih.gov |

| Kidney | AcSDM | 10 ng/g | 111 | nih.gov |

| Liver | This compound | 10 ng/g | 99 | nih.gov |

| Liver | AcSDM | 10 ng/g | 115 | nih.gov |

LC-MS/MS methods have also been developed for this compound and ormetoprim (B1677490) in fish feed and fish fillet, showing adequate linearity (r > 0.99), precision (CV < 12% for feed, < 16% for fillet), and trueness (97-100% for feed, around 100% for fillet). researchgate.netnih.gov Furthermore, LC-MS/MS has been successfully applied to quantify this compound in pig tissues (muscle, liver, kidneys) and plasma, with results indicating good absorption and accumulation in these tissues. nih.gov

Capillary Electrophoresis Coupled to Tandem Mass Spectrometry (CE-MS/MS)

Capillary Electrophoresis coupled to Tandem Mass Spectrometry (CE-MS/MS) is an emerging technique offering high resolution, short analysis times, and low reagent consumption for the analysis of sulfonamides, including this compound. nih.govgrupobiomaster.com This method leverages the electrophoretic separation capabilities of CE combined with the sensitive and selective detection of MS/MS.

A CE-MS/MS method was developed for the simultaneous quantification of this compound and other sulfonamides in commercial veterinary formulations. grupobiomaster.com The separation was performed in a polyvinyl alcohol (PVA)-coated capillary using 0.5 M acetic acid (pH 2.5) as the background electrolyte. grupobiomaster.com Calibration curves for this compound showed determination coefficients higher than 0.995, with limits of detection (LOD) lower than 2.7 µg/L. grupobiomaster.comresearchgate.net The method demonstrated a linear response in the concentration range of 50 to 500 µg/L. grupobiomaster.com

Table 3: CE-MS/MS Method Performance for this compound in Veterinary Formulations

| Compound | Slope | Intercept | R | LOD (µg/L) | LOQ (µg/L) | Citation |

| This compound | 0.5888 | -0.0094 | 0.995 | 2.4 | 7.9 | researchgate.net |

Sample Preparation Techniques for Complex Biological and Environmental Samples

Effective sample preparation is critical for accurate analysis of this compound in complex biological and environmental matrices, as it helps to isolate the analyte from interfering substances and concentrate it to detectable levels.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, initially developed for pesticide residues, has been adapted and validated for the determination of veterinary drug residues, including this compound, in various matrices. cabidigitallibrary.orgthermofisher.comantec.dejfda-online.com This technique typically involves a liquid-solid extraction with acetonitrile and salts, followed by a cleanup step.

For instance, a validated QuEChERS approach for the simultaneous determination of thirteen sulfonamides, including this compound, in muscle tissues involved extraction with water and 1% acetic acid in acetonitrile using buffered QuEChERS Extraction tubes (EN Method 15662). cabidigitallibrary.org The solution was further purified by dispersive solid-phase extraction (dSPE) using a mixture of PSA, C18EC, and anhydrous MgSO4. cabidigitallibrary.org Extracts were then evaporated to dryness and reconstituted for HPLC-ESI-tandem MS analysis. cabidigitallibrary.org Recoveries for this compound using this method ranged from 77.61% to 103.57% in bovine liver samples, with relative standard deviations below 20%. antec.de

Table 4: QuEChERS Extraction Performance for this compound in Bovine Liver

| Analyte | Linearity (r) | Recovery (%) | %RSD | Citation |

| This compound | 0.9992 | 103.57 | 2.2 | antec.de |

| This compound | 0.9992 | 86.95 | 2.7 | antec.de |

| This compound | 0.9992 | 77.61 | 2.1 | antec.de |

Solid-Phase Extraction Optimization

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for this compound, offering efficient cleanup and pre-concentration of analytes from complex matrices such as biological fluids, tissues, and environmental water samples. nih.govnih.govnih.govcapes.gov.bragriculturejournals.czresearchgate.net Optimization of SPE procedures involves careful selection of sorbent type, elution solvent, sample pH, and other parameters to maximize recovery and minimize matrix effects.

For the determination of this compound and its metabolite in bovine plasma, urine, oral fluid, kidney, and liver, C18 SPE cartridges were effectively used for cleanup, except for urine samples which were directly diluted with buffer. nih.gov

In environmental water samples, automated SPE procedures have been optimized for sulfonamides, including this compound. Factors like sorbent type, elution solvent, eluent volume, Na2EDTA addition, ionic strength, and sample pH significantly influence extraction efficiency. nih.gov For instance, CNW Poly-Sery HLB was identified as an optimal sorbent, yielding the highest absolute recoveries (mean 64%). nih.gov The method achieved satisfactory recoveries ranging from 79% to 118% with relative standard deviations from 0.3% to 14.5%. nih.gov

For soil samples, an on-line SPE coupled with UHPLC-MS/MS method was developed for sulfonamides. nih.gov The SPE process was optimized by evaluating sorbent type (Oasis HLB and C8), sample volume (100-400 µL), loading solvent (water and water:methanol proportions), and washing volume (0.19-0.66 mL). nih.gov This optimization resulted in recoveries ranging from 70.2% to 99.9% for sulfonamides extracted from soil using a solid-liquid extraction with water:acetonitrile (1:1 v/v). nih.gov

Table 5: SPE Optimization Parameters and Recovery for Sulfonamides in Soil

| Parameter | Optimized Condition/Sorbent | Recovery Range (%) | Citation |

| Sorbent Type | Oasis HLB | 70.2-99.9 | nih.gov |

| Sample Volume | 100-400 µL | 70.2-99.9 | nih.gov |

| Loading Solvent | Water:Acetonitrile (1:1 v/v) | 70.2-99.9 | nih.gov |

| Washing Volume | 0.19-0.66 mL | 70.2-99.9 | nih.gov |

Performance Characteristics of Analytical Methods

The performance characteristics of analytical methods for this compound are systematically evaluated to confirm their robustness and suitability for regulatory and research applications. Key parameters assessed during method validation include linearity, precision, trueness (recovery), and sensitivity, encompassing limits of detection (LOD) and quantification (LOQ). These parameters collectively demonstrate the method's ability to provide reliable and accurate results across a defined range of concentrations and within specified matrices.

Linearity and Calibration Curve Validation

Linearity is a crucial validation parameter that establishes the proportional relationship between the analyte concentration and the analytical response over a specified range. Calibration curves are constructed using a series of known concentrations of this compound, and the linearity is typically assessed by the correlation coefficient (R or R²) of the regression line.

Several analytical methods have demonstrated excellent linearity for this compound. For instance, a liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) method developed for sulfonamides, including this compound, in tilapia fillet, showed a correlation coefficient (r) of ≥ 0.99 nih.gov. In bovine milk, a high-performance liquid chromatography (HPLC) method achieved a coefficient of determination (R²) of ≥ 0.9998 for this compound within a concentration range of 10 to 5000 ng mL⁻¹ researchgate.net. Similarly, an LC-MS/MS method for this compound in fish feed exhibited linearity with an r-value greater than 0.99, covering a range of 125–750 mg kg⁻¹ researchgate.net.

For pharmaceutical formulations, a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound sodium in oral liquid dosage forms was validated, confirming its linearity in accordance with ICH/USP guidelines nih.gov. Another RP-HPLC method for the simultaneous determination of trimethoprim (B1683648), sulfadimidine sodium, and tylosin (B1662201) tartrate also complied with ICH/USP guidelines regarding linearity japsonline.com. In fish muscle, an LC method with UV detection for this compound demonstrated correlation coefficient (r) values greater than 0.99 for all sulfonamides studied oup.com. Furthermore, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for antimicrobial drugs in Western-style pork products and for veterinary drugs in seafood have consistently shown coefficients of determination greater than 0.99 mdpi.comlcms.cz.

Table 1: Linearity Performance of Analytical Methods for this compound

| Analytical Method | Matrix/Application | Linearity (R or R²) | Concentration Range | Reference |

| LC-QTOF/MS | Tilapia Fillet | r ≥ 0.99 | Not specified | nih.gov |

| HPLC | Bovine Milk | R² ≥ 0.9998 | 10 – 5000 ng mL⁻¹ | researchgate.net |

| LC-MS/MS | Fish Feed | r > 0.99 | 125 – 750 mg kg⁻¹ | researchgate.net |

| RP-HPLC | Oral Solution | Complies with ICH/USP | Not specified | nih.gov |

| LC-UV | Fish Muscle | r > 0.99 | 25 – 200 µg/kg | oup.com |

| UHPLC-ToF-MS | Seafood | R² > 0.99 | LOQ – 100 μg/kg | lcms.cz |

| UPLC-MS/MS | Pork Products | R² > 0.99 | Not specified | mdpi.com |

Precision, Trueness, and Recovery Assessments

Precision refers to the closeness of agreement between independent test results obtained under stipulated conditions, typically expressed as relative standard deviation (RSD) or coefficient of variation (CV). Trueness (or accuracy) describes the closeness of agreement between the average of a large number of test results and the accepted reference value, often evaluated through recovery experiments.

An LC-MS/MS method for this compound in fish feed reported precision (CV) less than 12% and trueness ranging from 97% to 100% researchgate.net. For general veterinary drug analysis in meat matrices using LC-MS/MS, over 97% of analytes achieved excellent reproducibility (RSD < 20%), and satisfactory recovery results were observed between 60% and 120% researchgate.net. In pharmaceutical oral liquid dosage forms, an RP-HPLC method for this compound sodium achieved average recoveries between 98.8% and 101.7% with an RSD of less than 1.1% nih.gov. Another RP-HPLC method for this compound in injectable solutions showed average recoveries between 98.5% and 101.4% with an RSD of less than 1.3% japsonline.com.

Table 2: Precision and Recovery Performance of Analytical Methods for this compound

| Analytical Method | Matrix/Application | Precision (CV or RSD%) | Recovery (%) | Reference |

| LC-QTOF/MS | Tilapia Fillet | CV < 19.4% (intra/interday) | Not specified | nih.gov |

| HPLC | Bovine Milk | RSD < 1.80% (intra/interday) | 72.4 – 90.7% | researchgate.net |

| LC-MS/MS | Fish Feed | CV < 12% | 97 – 100% | researchgate.net |

| RP-HPLC | Oral Solution | RSD < 1.1% | 98.8 – 101.7% | nih.gov |

| HPLC | Skunk Serum | RSD 7% (overall) | 99% (overall) | researchgate.net |

| UHPLC-ToF-MS | Seafood | RSD ≤ 20% | 60 – 120% | lcms.cz |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. These limits are critical for assessing the sensitivity of an analytical method.

For LC-MS/MS methods, high sensitivity for this compound has been reported. In tilapia fillet, an LC-MS/MS method achieved an LOD of 1 ng·g⁻¹ and an LOQ of 5 ng·g⁻¹ nih.gov. Another LC-MS/MS method for veterinary drug analytes in meat matrices reported LOQs of 1–5 μg/kg researchgate.net.

HPLC methods also demonstrate varying levels of sensitivity depending on the matrix and detection technique. For sulfonamide residues in bovine milk, an HPLC method reported LODs ranging from 3.0–12.3 μg/kg and LOQs from 10–43 μg/kg researchgate.net. Another HPLC method for sulfonamides in bovine milk achieved LODs between 0.8 and 1.5 μg L⁻¹ researchgate.net. In pharmaceutical oral liquid dosage forms, an RP-HPLC method specifically for this compound sodium determined an LOD of 1.0 μg/ml and an LOQ of 3.3 μg/ml nih.gov. For this compound in skunk serum, an HPLC method reported a mean LOD of 0.040 μg/mL, with a range of 0.032 to 0.057 μg/mL researchgate.net.

LC-UV methods, while generally less sensitive than MS-based methods, are also employed. For this compound in fish muscle, an LC-UV method determined a decision limit (CCα) of 7.46 µg/kg and a detection capability (CCβ) of 9.39 µg/kg oup.com. These values are derived from validation guidelines and relate to the method's ability to confirm the presence and quantify residues at regulatory levels.

Table 3: LOD and LOQ Performance of Analytical Methods for this compound

| Analytical Method | Matrix/Application | LOD | LOQ | Reference |

| LC-QTOF/MS | Tilapia Fillet | 1 ng·g⁻¹ | 5 ng·g⁻¹ | nih.gov |

| HPLC | Bovine Milk | 3.0 – 12.3 μg/kg | 10 – 43 μg/kg | researchgate.net |

| RP-HPLC | Oral Solution | 1.0 μg/ml | 3.3 μg/ml | nih.gov |

| HPLC | Skunk Serum | 0.040 μg/mL (mean) | Not specified | researchgate.net |

| LC-UV | Fish Muscle (CCα/CCβ) | 7.46 µg/kg (CCα) | 9.39 µg/kg (CCβ) | oup.com |

| LC-MS/MS | Meat Matrices | Not specified | 1 – 5 μg/kg | researchgate.net |

| UPLC-MS/MS | Pork Products (CCα/CCβ) | 10.9 – 31.3 μg/kg (CCα) | 11.8 – 52.5 μg/kg (CCβ) | mdpi.com |

Environmental Fate and Remediation Research of Sulfadimethoxine

Environmental Transport and Persistence Mechanisms

The mobility and persistence of sulfadimethoxine in environmental compartments are influenced by several factors, including its physicochemical properties and interactions with different matrices.

Leaching Potential from Medicated Feeds

The administration of this compound through medicated feeds, particularly in aquaculture, presents a significant pathway for its entry into aquatic environments. A considerable quantity of the antibiotic can leach out of medicated feeds before consumption by aquatic animals, potentially compromising the intended therapeutic dose and leading to environmental contamination extension.orgresearchgate.net. Studies have evaluated different methods for incorporating drugs into feed to minimize leaching. For instance, coating feed pellets with ethyl cellulose (B213188) polymer containing the drug has shown promising results, reducing drug release to water to below 6% when the medicated feed remained in water for up to 15 minutes researchgate.netbiocrick.comnih.gov. Similarly, a gelatin coating process has been shown to promote homogeneity in drug concentration within feed and prevent leaching into the water during medication in Nile tilapia farming mdpi.com.

Sorption and Desorption in Soil and Sediments

This compound generally exhibits weak sorption affinity and high mobility in soil and sediments, indicating a significant potential for transport through these matrices auburn.edunih.govgeoscienceworld.org. Batch sorption equilibrium experiments and miscible displacement column studies have demonstrated the relatively low sorption of this compound in various soils and sand auburn.edugeoscienceworld.org.

The sorption behavior of this compound is influenced by soil characteristics such as organic matter content, clay content, and pH auburn.edunih.govd-nb.infosci-hub.senih.gov. An increase in organic matter, clay content, and cation exchange capacity generally leads to increased sorption of this compound auburn.edu. Conversely, an apparent decrease in sorption capacity is observed with increasing pH, primarily due to electrostatic repulsion between anionic this compound species and negatively charged soil particles sci-hub.se.

Studies on sulfonamides, including this compound, have reported low sorption distribution coefficients (K_d values), typically ranging from 0.3 to 10 L kg⁻¹ in various soil types, from sand to clay geoscienceworld.orgd-nb.info. For instance, K_d values for sulfadiazine (B1682646) (another sulfonamide) on sediments were found to be low, ranging from 0.3 to 1.1 L kg⁻¹, suggesting high mobility d-nb.info. Freundlich adsorption coefficients for this compound in Brazilian soils (sandy, sandy-clay, and clay) ranged from 1.4 to 19.0 μg(1-1/n)(cm³)(1/n)g⁻¹, further supporting its weak adsorption nih.gov. The Freundlich desorption coefficients (0.85 to 24.8 μg(1-1/n)(cm³)(1/n)g⁻¹) indicate a tendency for this compound to leach from soils with high sand and low organic carbon content, posing a risk of surface and groundwater contamination nih.gov.

Table 1: Representative Sorption Coefficients for Sulfonamides in Soils

| Antibiotic (Class) | K_d Range (L kg⁻¹) | K_f Range (mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹) | Soil Type/Conditions | Reference |

| Sulfonamides (General) | 0.3 - 10 | N/A | Various soils (sand to clay) | geoscienceworld.org |

| Sulfadiazine (SDZ) | 0.3 - 1.1 | N/A | Yangtze sediments | d-nb.info |

| This compound (SDM) | 0.23 - 5.29 | N/A | Southeastern US soils and sand | geoscienceworld.org |

| This compound (SDM) | N/A | 1.4 - 19.0 | Brazilian soils (sandy, sandy-clay, clay) | nih.gov |

| Sulfonamides (General) | 0.02 - 28.50 | 0.13 - 16.00 | Various agricultural soils | nih.gov |

Note: N/A indicates data not explicitly provided in the cited source for that specific parameter.

Biodegradation and Biotransformation Pathways in Environmental Compartments

Biodegradation plays a significant role in the attenuation of this compound in various environmental matrices, driven primarily by microbial activity.

Microbial Degradation in Manure and Soil

The degradation of this compound in manure and manure-amended soil is significantly influenced by microbial activity usda.govacs.orgfrontiersin.orgresearchgate.net. Studies have shown that degradation in non-amended soil is considerably slower than in manure-amended soil, suggesting that this compound may persist longer once it leaches from manure into soil usda.govacs.org. The presence of richer degrading microorganisms in manure contributes to faster degradation rates usda.gov.

Key factors influencing this compound degradation kinetics in manure and soil include initial concentration, manure content, and moisture usda.govacs.orgresearchgate.net. The degradation rate constant increases with decreasing initial this compound concentration, indicating that the bioactivity of degrading microorganisms is sensitive to the antibiotic's concentration usda.govacs.orgresearchgate.net. Furthermore, increasing manure content in amended soil accelerates this compound degradation usda.govacs.org. This acceleration may be partly due to increased pH, which can enhance desorption of this compound, making it more available to microorganisms usda.gov. Increased moisture also effectively enhances this compound degradation, as more of the compound dissolves in the aqueous phase, becoming available for biochemical and/or chemical degradation usda.govacs.org.

A kinetic model, an availability-adjusted first-order model, has been developed and found to accurately describe this compound degradation in manure-amended soil usda.govacs.org. In biologically active manure, the degradation rate constant decreases with increasing initial this compound concentration, implying an inhibitory effect on microbial activity at higher concentrations researchgate.net. Storage of manure for a certain period before application is recommended to diminish this compound contamination usda.govacs.org.

Table 2: Factors Influencing this compound Degradation in Manure and Soil

| Factor | Effect on Degradation Rate | Mechanism/Observation | Reference |

| Initial Concentration | Degradation rate constant increases with decreasing concentration | Bioactivity of degrading microorganisms is sensitive to SDM concentration; inhibition at higher concentrations | usda.govacs.orgresearchgate.net |

| Manure Content | Accelerated degradation with increasing manure content | Richer degrading microorganisms; potential increase in pH enhancing availability | usda.govacs.org |

| Moisture | Enhanced degradation with increasing moisture | More SDM dissolved in aqueous phase, increasing availability for degradation | usda.govacs.orgresearchgate.net |

| Microbial Activity | Significant degradation in non-sterile vs. sterile conditions | Biodegradation is a primary mechanism | researchgate.net |

Algal Biodegradation in Aqueous Environments (e.g., Chlorella sp., Phaeodactylum tricornutum)

Microalgae have emerged as a promising green medium for environmental purification, including the biodegradation of antibiotics like this compound nih.govfrontiersin.orgfrontiersin.org. Studies have investigated the biodegradation potential of this compound by freshwater microalgae Chlorella sp. L38 and marine microalgae Phaeodactylum tricornutum MASCC-0025 nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net.

Both Chlorella sp. L38 and P. tricornutum MASCC-0025 exhibit a stress response to this compound addition, but also demonstrate biodegradation capabilities nih.govfrontiersin.org. Phaeodactylum tricornutum MASCC-0025 generally shows a better this compound removal performance compared to Chlorella sp. L38 nih.govfrontiersin.orgresearchgate.net. For instance, at an initial this compound concentration of 3.0 mg/L, the removal rates were 29.45% for Chlorella sp. L38 (with NaCl addition) and 58.59% for P. tricornutum MASCC-0025, indicating that marine algae might be a superior option for this compound removal nih.govfrontiersin.org.

The biodegradation performance can be optimized by varying cultivation conditions. For Chlorella sp. L38, moderate salinity conditions (via NaCl addition) can stimulate antioxidant enzyme generation (e.g., SOD and CAT), aiding in adaptation to this compound nih.gov. For P. tricornutum MASCC-0025, high salinity conditions can significantly stimulate the this compound degradation rate, achieving up to 100% removal nih.govfrontiersin.org. This suggests that microalgae can be utilized for this compound removal from both freshwater and marine environments through suitable strain selection and optimized conditions frontiersin.org.

Table 3: this compound Removal by Microalgae

| Microalgae Species | Initial SDM Concentration (mg/L) | Removal Rate (%) | Conditions/Notes | Reference |

| Chlorella sp. L38 | 3.0 | 29.45 | With NaCl addition (moderate salinity) | nih.govfrontiersin.org |

| Phaeodactylum tricornutum MASCC-0025 | 3.0 | 58.59 | Optimized conditions; marine algae | nih.govfrontiersin.org |

| Phaeodactylum tricornutum MASCC-0025 | N/A | Up to 100 | High salinity conditions | nih.govfrontiersin.org |

Note: N/A indicates data not explicitly provided in the cited source for that specific parameter.

Advanced Remediation Technologies

Given the persistence and widespread occurrence of this compound, advanced remediation technologies are being explored for its removal from contaminated environments.